molecular formula C6[13C]6H21NO8S B602561 Topiramate-13C6 CAS No. 1217455-55-4

Topiramate-13C6

Cat. No. B602561
M. Wt: 345.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topiramate-13C6 is a compound with the molecular formula C12H21NO8S . It is also known by other names such as (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo [7.3.0.02,6]dodecan-6-yl)methyl sulfamate . It has a molecular weight of 339.36 g/mol .


Molecular Structure Analysis

The molecular structure of Topiramate-13C6 includes several functional groups. The InChI representation of the molecule is InChI=1S/C12H21NO8S/c1-10 (2)18-7-5-16-12 (6-17-22 (13,14)15)9 (8 (7)19-10)20-11 (3,4)21-12/h7-9H,5-6H2,1-4H3, (H2,13,14,15) . The Canonical SMILES representation is CC1 (OC2COC3 (C (C2O1)OC (O3) (C)C)COS (=O) (=O)N)C .


Physical And Chemical Properties Analysis

Topiramate-13C6 has a molecular weight of 339.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 339.09878780 g/mol . The topological polar surface area of the compound is 124 Ų .

Scientific Research Applications

  • Antiepileptic Properties : Topiramate is known for its antiepileptic effects. It selectively inhibits excitatory synaptic currents mediated by kainate receptors containing the GluR5 subunit in rat neurons, which could represent a key mechanism underlying its anticonvulsant activity (Gryder & Rogawski, 2003).

  • Effect on GABA Levels : In healthy humans, Topiramate has been shown to significantly increase cerebral GABA (gamma-Aminobutyric acid) concentrations, suggesting its impact on neurotransmitter regulation (Kuzniecky et al., 1998).

  • Pharmacokinetic Interactions : Topiramate's pharmacokinetics are characterized by low oral clearance and long half-life, predominantly through renal excretion. It demonstrates interactions with other antiepileptic drugs, influencing its metabolism and dosage requirements (Bialer et al., 2004).

  • Alcohol Use Disorder Treatment : A meta-analysis found Topiramate to be useful in treating alcohol use disorders (AUDs), demonstrating effects on abstinence, heavy drinking, craving, and γ-glutamyltranspeptidase (GGT) outcomes (Blodgett et al., 2014).

  • Migraine Prevention : Topiramate has evolved as a first-line option for migraine prevention, with clinical trials involving thousands of patients demonstrating its efficacy in this area (Silberstein, 2017).

  • Pediatric Epilepsy : Studies have shown that Topiramate is effective in treating various generalized seizure types in children, including those associated with Lennox-Gastaut syndrome and juvenile myoclonic epilepsy (Wheless, 2000).

Safety And Hazards

Topiramate, the parent compound of Topiramate-13C6, is harmful if swallowed and may cause drowsiness or dizziness. It may also damage the unborn child . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

Future Directions

Topiramate is mainly indicated for the treatment of different types of seizures and prophylactic treatment of migraine . It has received approval for chronic weight management for individuals with a body mass index over 30 . There are many off-label uses for topiramate, including neuropathic pain, psychotropic drug-induced weight gain, alcohol use disorders with tobacco dependence, cluster headache prevention, binge eating disorder, bulimia nervosa, obesity with hypertension, prevention of neuralgiform attacks, adjunctive therapy in bipolar disorder, unipolar depression, borderline personality disorder, obsessive-compulsive disorder, posttraumatic stress disorder, Tourette syndrome, Prader-Willie syndrome, essential tremor .

properties

IUPAC Name

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADKKWYZYXHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861147
Record name (2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl)methyl sulfamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topiramate-13C6

CAS RN

1217455-55-4
Record name 1217455-55-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
W Jin, S Chen, Q Chen, D Li, M Zhu, X Fu… - Shuzi and Chen, Qing … - papers.ssrn.com
In this study, a UPLC-MS/MS method was developed for the rapid detection of 71 neuropsychotropic drugs in human serum for drug concentration monitoring and toxicity screening. In …
Number of citations: 2 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.